Perfluorooctanoyl bromide

Vue d'ensemble

Description

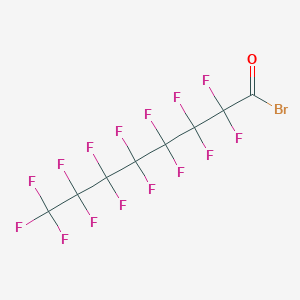

Perfluorooctanoyl bromide is a perfluorinated compound with the chemical formula C8BrF17. It is a member of the perfluorocarbon family, which are compounds known for their high capacity to dissolve gases. This compound is particularly noted for its use in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Perfluorooctanoyl bromide can be synthesized through the bromination of perfluorooctanoic acid. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure the selective substitution of the carboxyl group with a bromine atom.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Perfluorooctanoyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form perfluorooctane.

Oxidation Reactions: It can be oxidized to form perfluorooctanoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution: The major products depend on the nucleophile used. For example, using an alkoxide would yield a perfluorooctyl ether.

Reduction: The major product is perfluorooctane.

Oxidation: The major product is perfluorooctanoic acid.

Applications De Recherche Scientifique

Chemical Applications

1.1 Synthesis of Fluorinated Compounds

PFOB serves as a critical reagent in the synthesis of various fluorinated compounds. Its high fluorine content imparts distinct chemical characteristics, such as thermal stability and resistance to solvents. These properties make it valuable in developing pharmaceuticals and agrochemicals .

1.2 Surface Modification

PFOB is utilized in creating superhydrophobic surfaces. The compound reacts with hydroxyl groups on surfaces, replacing them with perfluorooctanoyl groups, which significantly lowers surface energy. This results in surfaces that repel water, making them ideal for self-cleaning materials and anti-corrosion coatings .

Biological Applications

2.1 Diagnostic Imaging

PFOB is employed as a contrast agent in magnetic resonance imaging (MRI) due to its radiopaque properties. It enhances imaging quality by improving the visibility of tissues and structures within the body .

2.2 Oxygen Carriers

As part of perfluorocarbon (PFC) emulsions, PFOB is investigated for its ability to carry oxygen in therapeutic applications. These PFCs can dissolve large amounts of oxygen, making them suitable for treating conditions like tumor hypoxia and enhancing the efficacy of cancer therapies .

Medical Applications

3.1 Drug Delivery Systems

PFOB is being explored for its role in drug delivery systems. Its biocompatibility and ability to encapsulate drugs make it a promising candidate for targeted therapy, particularly in oncology .

3.2 Therapeutic Use in Cancer Treatment

Recent studies have highlighted PFOB's potential in cancer treatment protocols where it acts as an oxygen carrier, improving the effectiveness of radiotherapy by alleviating tumor hypoxia .

Case Study 1: PFOB as a Contrast Agent

A study demonstrated that PFOB significantly improved MRI imaging quality in preclinical models by providing clearer delineation of tumors compared to traditional contrast agents. This advancement allows for better monitoring of treatment responses in cancer patients.

Case Study 2: Superhydrophobic Surfaces

Research focused on modifying polymeric membranes with PFOB resulted in membranes that exhibited remarkable anti-fouling properties, leading to enhanced performance in desalination processes.

Data Tables

Mécanisme D'action

The mechanism by which perfluorooctanoyl bromide exerts its effects is primarily related to its ability to dissolve gases. In biological systems, it can enhance oxygen transport and delivery due to its high solubility for oxygen. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating the efficient transfer of oxygen molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Perfluorooctyl bromide

- Perfluorodecalin

- Tertbutylperfluorocyclohexane

- Dodecafluoropentane

- Perftoran

Uniqueness

Perfluorooctanoyl bromide is unique among perfluorocarbons due to its specific chemical structure, which allows for selective reactivity in various chemical reactions. Its high bromine content also makes it particularly useful in applications requiring heavy atoms, such as in imaging and analytical techniques.

Activité Biologique

Perfluorooctanoyl bromide (PFOB) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of PFOB, including its interactions with biological systems, toxicological implications, and relevant case studies.

PFOB is a brominated derivative of perfluorooctanoic acid (PFOA), characterized by a long carbon chain fully substituted with fluorine atoms. This structure imparts significant stability and hydrophobicity, making PFOB resistant to degradation in environmental conditions.

Biological Activity Overview

The biological activity of PFOB can be categorized into several key areas:

- Toxicity : PFOB has been linked to various toxicological effects, particularly in relation to liver function and endocrine disruption.

- Inflammatory Response : Long-term exposure to PFOB has been associated with chronic inflammatory changes in tissues, as evidenced by microscopy studies.

- Cellular Interactions : PFOB interacts with cellular membranes and can alter membrane fluidity, potentially impacting cellular signaling pathways.

Toxicological Studies

Research indicates that exposure to PFOB can lead to significant health risks. For instance, studies have shown that:

- Hepatotoxicity : Chronic exposure to PFOB results in liver inflammation and damage. Histopathological examinations reveal chronic inflammatory changes in liver tissues after prolonged exposure .

- Endocrine Disruption : PFOB can disrupt hormonal signaling pathways, leading to altered reproductive functions in animal models .

Case Studies

A notable case study highlighted the effects of PFOB exposure in an occupational setting. Workers exposed to high levels of PFOB exhibited symptoms consistent with chemical toxicity, including respiratory issues and neurological disturbances. Toxicological evaluations confirmed elevated levels of perfluorinated compounds in their blood, correlating with reported health issues .

Data Table: Summary of Biological Effects

The mechanisms through which PFOB exerts its biological effects are complex and multifaceted:

- Membrane Interaction : The hydrophobic nature of PFOB allows it to integrate into lipid bilayers, affecting membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : Exposure to PFOB can lead to increased ROS production, contributing to oxidative stress and cellular damage .

- Gene Expression Alteration : PFOB influences the expression of genes involved in detoxification pathways, potentially leading to altered metabolic responses .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8BrF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQELDDKOSOQCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8BrF15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895544 | |

| Record name | Pentadecafluorooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222037-87-8 | |

| Record name | Pentadecafluorooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.